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Selenoéteres
Selenoethers, also known as ethylene selenides or selenols, are organic compounds containing a selenium atom bonded to an ethylene group. These compounds have a molecular structure that can be represented as R-Ser (where R is an alkyl or aryl group and Ser stands for the ethylene selenide functional group). Selenoethers exhibit properties intermediate between those of ethers and thiols, making them valuable in various applications.
Structurally similar to their sulfur analogs, thioethers, selenoethers possess unique chemical reactivity due to selenium's lower electronegativity compared to sulfur. This makes them less reactive towards nucleophiles, yet more susceptible to oxidation than ethers but less so than thioethers. They are often used as intermediates in organic synthesis, especially in the preparation of chiral compounds through asymmetric reduction reactions.
Selenoethers also find application in pharmaceuticals and cosmetics due to their potential antioxidant properties. Their unique reactivity allows them to participate in a wide range of chemical transformations, making them indispensable tools for synthetic chemists.
